

Discovery and Synthesis of C14TKL-1 Acetate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **C14TKL-1 acetate**, a potent tachykinin-like peptide agonist of the neurokinin 1 (NK1) receptor. Discovered through an innovative pattern-based oligopeptide homology search method, C14TKL-1 represents a significant finding in the study of tachykinin signaling. This document details the computational discovery process, a standard protocol for its chemical synthesis and purification, and methodologies for its biological evaluation. All quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate understanding and replication by researchers in the field.

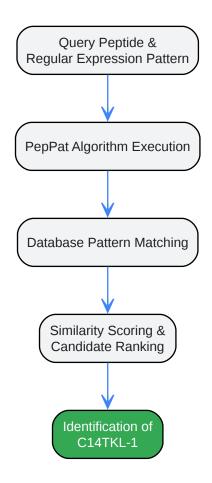
Discovery of C14TKL-1

C14TKL-1 was identified by Jiang et al. through the use of a novel computational tool named PepPat, a hybrid method that combines pattern matching with similarity scoring.[1][2] This approach was designed for the efficient mining of short peptide ligands from extensive sequence databases.

The discovery process, as described, involved using a query peptide with a user-specified regular expression pattern. PepPat first identifies potential candidates through pattern matching and then ranks them based on their similarity to the initial query. This methodology proved successful in identifying C14TKL-1 as a novel tachykinin-like peptide.[1][2]



The logical workflow for the discovery of C14TKL-1 using the PepPat algorithm can be visualized as follows:



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Figure 1: Discovery workflow of C14TKL-1 using the PepPat algorithm.

Subsequent analysis revealed that the message for C14TKL-1 is widely expressed in human peripheral tissues, suggesting its potential physiological significance.[2]

Physicochemical Properties and Structure

C14TKL-1 is a peptide with the amino acid sequence H-Arg-His-Arg-Thr-Pro-Met-Phe-Tyr-Gly-Leu-Met-NH2. It is commonly available as its acetate salt, **C14TKL-1 acetate**, to improve its stability and solubility.



Property	Value
Amino Acid Sequence	Arg-His-Arg-Thr-Pro-Met-Phe-Tyr-Gly-Leu-Met-NH2
Molecular Formula	C63H98N20O13S2
Molecular Weight	1407.71 g/mol
Form	Acetate salt

Synthesis and Purification of C14TKL-1 Acetate

While the original publication by Jiang et al. does not provide a detailed synthesis protocol, a standard and effective method for synthesizing C14TKL-1 is through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This well-established technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Materials:

- Fmoc-protected amino acids
- Rink Amide resin
- Coupling reagents (e.g., HBTU, HATU)
- Base (e.g., DIPEA, NMM)
- Deprotection reagent (e.g., 20% piperidine in DMF)
- Cleavage cocktail (e.g., TFA/TIS/H2O)
- Solvents (DMF, DCM)
- · HPLC-grade water and acetonitrile

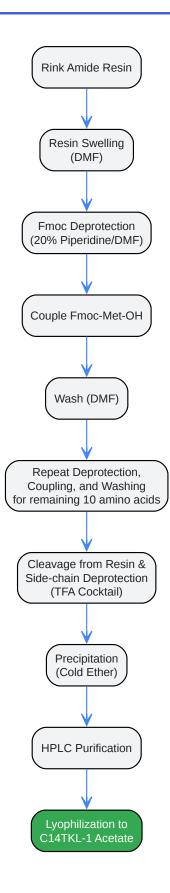


Procedure:

- Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Met-OH) using a
 coupling reagent like HBTU in the presence of a base such as DIPEA. Add this solution to
 the resin and allow it to react for 2 hours.
- Washing: Wash the resin with DMF to remove excess reagents and byproducts.
- Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the C14TKL-1 sequence (Leu, Gly, Tyr, Phe, Met, Pro, Thr, Arg, His, Arg).
- Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
- Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge
 to collect the pellet, and then dissolve it in a water/acetonitrile mixture. Lyophilize the solution
 to obtain the crude peptide powder.

The general workflow for the solid-phase synthesis of C14TKL-1 is depicted below:









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References

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- 2. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist PMC [pmc.ncbi.nlm.nih.gov]
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